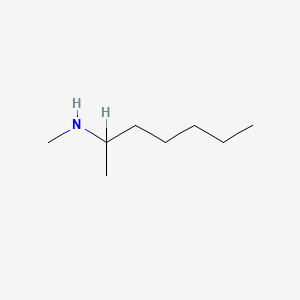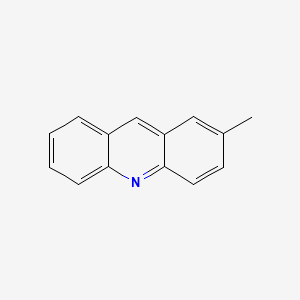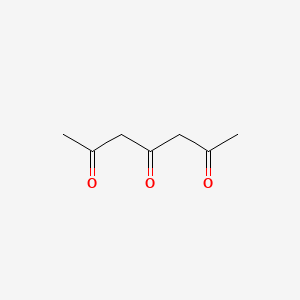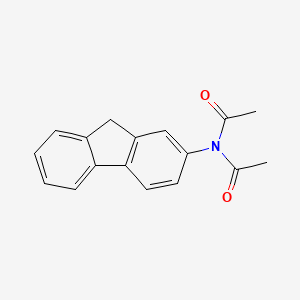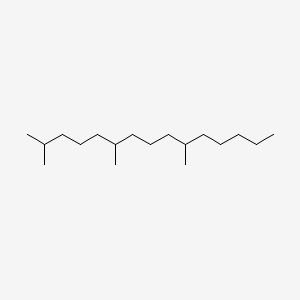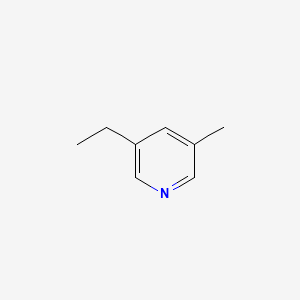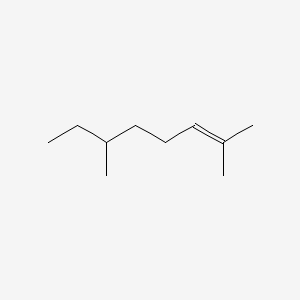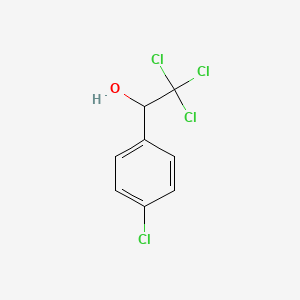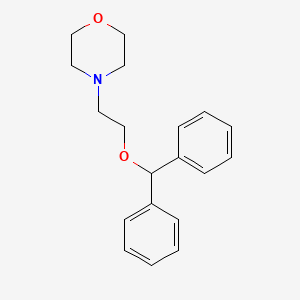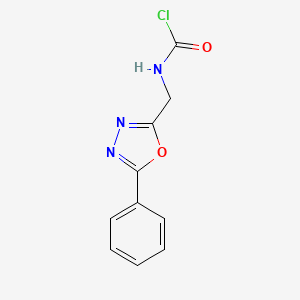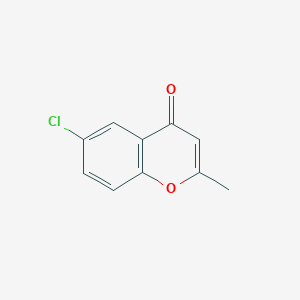
6-Chloro-2-méthyl-4H-chromén-4-one
Vue d'ensemble
Description
6-Chloro-2-methyl-4H-chromen-4-one, also known as 6-chloro-2-methylchromone, is a heterocyclic organic compound with a molecular formula of C7H5ClO. It is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. 6-Chloro-2-methyl-4H-chromen-4-one is a versatile chemical compound that can be used in a variety of scientific research applications.
Applications De Recherche Scientifique
Activité antileishmanienne
6-Chloro-2-méthyl-4H-chromén-4-one: et ses dérivés ont été évalués pour leur potentiel en tant qu'agents antileishmaniens. Des recherches indiquent que ces composés présentent une activité contre le parasite Leishmania major, certains dérivés montrant des résultats prometteurs comparables à ceux des médicaments standard comme l'amphotéricine B . Cela suggère une voie potentielle pour développer de nouveaux traitements contre la leishmaniose.
Importance biologique et pharmaceutique
Le squelette chroman-4-one, auquel appartient la This compound, est une entité structurale importante en chimie médicinale. Les composés présentant cette structure présentent une large variété d'activités biologiques et pharmaceutiques, ce qui les rend précieux en tant que bloc de construction majeur dans la synthèse de composés médicinaux .
Recherche sur les maladies inflammatoires
Les chromanones sont connues pour jouer un rôle dans le mécanisme pathologique de diverses maladies liées à l'inflammation, telles que le cancer, la maladie d'Alzheimer, le diabète, l'athérosclérose et les troubles cardiovasculaires. Les propriétés anti-inflammatoires de la This compound pourraient être exploitées dans le développement d'agents thérapeutiques pour ces affections .
Détermination des traces de zirconium
This compound: a été utilisé en chimie analytique pour la détermination des traces de zirconium. Cette application est cruciale dans divers procédés industriels où des mesures précises du zirconium sont nécessaires pour le contrôle de la qualité et l'optimisation des procédés .
Chimie organique synthétique
En chimie organique synthétique, la This compound sert d'intermédiaire polyvalent. Elle peut subir diverses réactions chimiques pour produire une large gamme de dérivés, chacun présentant des propriétés uniques et des applications potentielles dans le développement de médicaments et d'autres domaines de la chimie .
Mécanisme D'action
Target of Action
This compound belongs to the class of oxygen-containing heterocycles and acts as a major building block in a large class of medicinal compounds
Mode of Action
Compounds with similar structures have been shown to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Biochemical Pathways
Given its structural similarity to other chromen-4-one compounds, it may potentially influence a variety of biochemical pathways .
Analyse Biochimique
Biochemical Properties
6-Chloro-2-methyl-4H-chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in oxidative stress responses, contributing to its antioxidant effects . These interactions are primarily through binding to the active sites of enzymes or forming complexes with proteins, altering their activity and function.
Cellular Effects
6-Chloro-2-methyl-4H-chromen-4-one exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation . Additionally, the compound affects gene expression by modulating transcription factors and other regulatory proteins . In terms of cellular metabolism, 6-Chloro-2-methyl-4H-chromen-4-one has been found to enhance the antioxidant defense mechanisms, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of 6-Chloro-2-methyl-4H-chromen-4-one involves several key processes. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, it inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, 6-Chloro-2-methyl-4H-chromen-4-one can modulate gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in inflammation and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-methyl-4H-chromen-4-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 6-Chloro-2-methyl-4H-chromen-4-one maintains its biological activity, consistently exerting anti-inflammatory and antioxidant effects . The compound’s efficacy may vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of 6-Chloro-2-methyl-4H-chromen-4-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antioxidant effects without causing any adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings suggest that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity.
Metabolic Pathways
6-Chloro-2-methyl-4H-chromen-4-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism is crucial for its biological activity and can affect its overall efficacy and safety.
Propriétés
IUPAC Name |
6-chloro-2-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMNXJCMTKUHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345719 | |
| Record name | 6-Chloro-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69693-00-1 | |
| Record name | 6-Chloro-2-methyl-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



